Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
CAS No.: 948292-48-6
Cat. No.: VC2320207
Molecular Formula: C12H11BrN2O2
Molecular Weight: 295.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948292-48-6 |
|---|---|
| Molecular Formula | C12H11BrN2O2 |
| Molecular Weight | 295.13 g/mol |
| IUPAC Name | ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) |
| Standard InChI Key | VCEOMTVGHVZJDJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br |
| Canonical SMILES | CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br |
Introduction
Applications in Research and Development
Pharmaceutical Research
The pyrazole scaffold forms the structural backbone of numerous biologically active compounds, making Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate a compound of interest in medicinal chemistry. The presence of the bromophenyl group provides an anchoring point for further structural modifications, allowing medicinal chemists to develop structure-activity relationships and optimize molecular properties.
Synthetic Chemistry Applications
In the realm of synthetic organic chemistry, Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate serves as a versatile intermediate for developing more complex molecular structures. The bromine atom provides a functional handle for various transformations, including:
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Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira)
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Metal-halogen exchange reactions
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Nucleophilic aromatic substitution reactions
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Radical chemistry approaches
These transformation possibilities make the compound valuable in diversity-oriented synthesis and the development of chemical libraries for screening purposes .
Biochemical Research
The compound has applications in biochemical research, where it can be utilized to study enzyme interactions and investigate metabolic pathways. The distinct structural features of pyrazole derivatives can provide insights into protein-ligand interactions and help elucidate biochemical mechanisms.
Related Compounds and Structural Analogs
Several structural analogs of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate have been documented, demonstrating the importance of this chemical scaffold in research. These analogs primarily differ in substitution patterns on the pyrazole ring or modifications to the phenyl group:
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Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
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Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
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Ethyl 5-(4-bromophenyl)-1-methyl-1H-pyrazole-3-carboxylate
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Ethyl 1-(4-fluorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
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Ethyl 1-(4-chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
The existence of these related compounds suggests active research interest in this chemical class and highlights potential directions for structural diversification strategies .
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